Dibutylamine hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

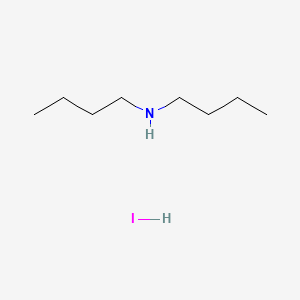

Dibutylamine hydroiodide is a chemical compound with the molecular formula C8H20IN. This compound is typically found as a white to light yellow powder or crystalline solid . It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Dibutylamine hydroiodide can be synthesized through the reaction of dibutylamine with hydroiodic acid. The reaction typically involves mixing dibutylamine with an aqueous solution of hydroiodic acid under controlled conditions to form the hydroiodide salt . The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.

Chemical Reactions Analysis

Dibutylamine hydroiodide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.

Scientific Research Applications

Dibutylamine hydroiodide has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It can be used in biochemical studies to investigate the effects of amine compounds on biological systems.

Industry: It is used in the production of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of dibutylamine hydroiodide involves its interaction with molecular targets in chemical reactions. As a hydroiodide salt, it can release iodide ions, which can participate in various chemical processes. The exact molecular pathways and targets depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Dibutylamine hydroiodide can be compared with other similar compounds such as:

Butylamine hydroiodide: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.

Dibutylamine hydrochloride: Another salt form of dibutylamine, but with chloride instead of iodide, which can affect its reactivity and applications.

Dibutylamine sulfate: A sulfate salt of dibutylamine, used in different industrial applications due to its unique properties.

This compound is unique due to its specific reactivity and the presence of the iodide ion, which can influence its behavior in chemical reactions and its applications in various fields.

Biological Activity

Dibutylamine hydroiodide is an organic compound with various biological activities, primarily due to its structural characteristics as a secondary amine. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and potential therapeutic applications.

This compound has the molecular formula C8H18N·HI, with a molecular weight of 227.14 g/mol. It is a salt formed from dibutylamine and hydroiodic acid. The compound is typically presented as a white crystalline solid and is soluble in water and alcohol.

1. Antinociceptive Effects

Research has indicated that dibutylamine derivatives exhibit significant antinociceptive (pain-relieving) effects. A study on related compounds showed that specific structural modifications could enhance their potency against pain responses in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly those involved in pain perception pathways .

2. Respiratory Irritant Properties

Dibutylamine and its derivatives are known respiratory irritants. Acute inhalation studies have demonstrated that exposure can lead to symptoms such as breathing abnormalities, nasal lesions, and decreased body weight in laboratory animals . These findings underscore the importance of handling this compound with care due to its potential irritant effects.

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The oral LD50 values for dibutylamines generally range from 86 mg/kg to 1000 mg/kg in rats, indicating moderate toxicity . Symptoms observed in acute toxicity studies included lethargy, tremors, and gastrointestinal irritation.

Chronic Exposure Effects

Chronic exposure to dibutylamines has been linked to reproductive and developmental toxicity. In long-term studies, rats exposed to dibutylamines exhibited changes in sperm motility and testicular weight, suggesting potential impacts on fertility .

Case Study: Antinociceptive Activity

A study published in the Journal of Biological Chemistry explored the antinociceptive properties of dibutylamine derivatives. Researchers found that certain modifications to the dibutylamine structure significantly enhanced its efficacy in reducing pain responses in rodent models. The most effective compounds were noted to act through both central and peripheral mechanisms .

Research Findings on Respiratory Effects

A comprehensive assessment of aliphatic secondary amines highlighted the respiratory irritant properties of dibutylamine derivatives. Inhalation studies revealed significant local effects at concentrations above 0.1 mg/L, leading to nasal lesions and decreased lymphocyte counts in exposed rats .

Data Summary Table

Properties

CAS No. |

79886-80-9 |

|---|---|

Molecular Formula |

C8H20IN |

Molecular Weight |

257.16 g/mol |

IUPAC Name |

N-butylbutan-1-amine;hydroiodide |

InChI |

InChI=1S/C8H19N.HI/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |

InChI Key |

XSLDMAXRLXEWGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCCC.I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.